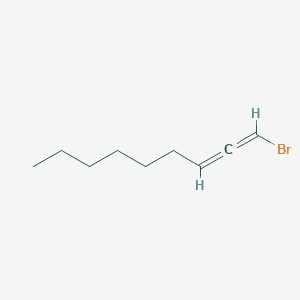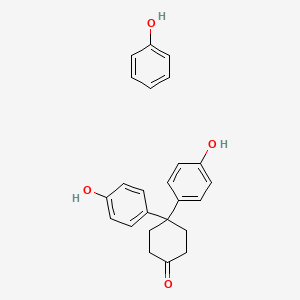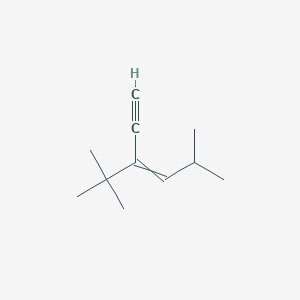![molecular formula C17H16N6 B14194732 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 918481-51-3](/img/structure/B14194732.png)
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a piperazine ring substituted with a 3-cyanophenylmethyl group and a pyrazine ring substituted with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Cyanophenylmethyl Group: The piperazine ring is then substituted with a 3-cyanophenylmethyl group using nucleophilic substitution reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving acyl (bromo)acetylenes and propargylamine.
Substitution with Carbonitrile Group: The final step involves the substitution of the pyrazine ring with a carbonitrile group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the piperazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups onto the compound.
科学研究应用
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
3-(4-Benzylpiperazino)pyrazine-2-carbonitrile: This compound has a similar structure but features a benzyl group instead of a 3-cyanophenylmethyl group.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but have different substituents and biological activities.
Uniqueness
3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-cyanophenylmethyl group and the carbonitrile group contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields .
属性
CAS 编号 |
918481-51-3 |
|---|---|
分子式 |
C17H16N6 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
3-[4-[(3-cyanophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H16N6/c18-11-14-2-1-3-15(10-14)13-22-6-8-23(9-7-22)17-16(12-19)20-4-5-21-17/h1-5,10H,6-9,13H2 |
InChI 键 |
DBTADGQXFKMXRR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C#N)C3=NC=CN=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
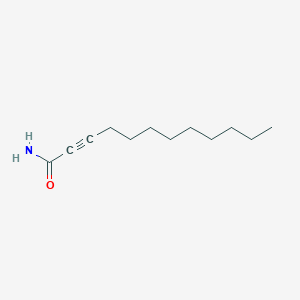
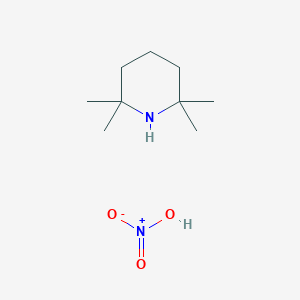
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
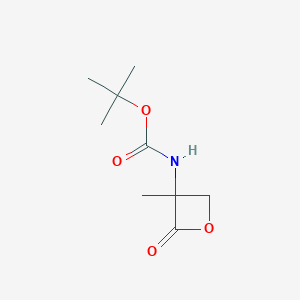
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
